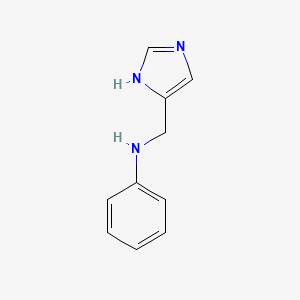

N-(1H-咪唑-4-基甲基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(1H-imidazol-4-ylmethyl)aniline” is a compound with the molecular formula C10H11N3. It is also known by other names such as 4-imidazol-1-ylmethylphenylamine and 4-1h-imidazol-1-ylmethyl aniline . This compound is a key component in the synthesis of various functional molecules .

Synthesis Analysis

The synthesis of imidazoles, including “N-(1H-imidazol-4-ylmethyl)aniline”, has seen significant advances in recent years . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring . The bonds constructed during the formation of the imidazole are a key focus of these methodologies .Molecular Structure Analysis

The molecular structure of “N-(1H-imidazol-4-ylmethyl)aniline” consists of a five-membered imidazole ring attached to an aniline group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

Imidazole compounds, including “N-(1H-imidazol-4-ylmethyl)aniline”, are key components to functional molecules that are used in a variety of everyday applications . They are known for their broad range of chemical and biological properties .Physical And Chemical Properties Analysis

“N-(1H-imidazol-4-ylmethyl)aniline” is a solid compound . It has a molecular weight of 173.22 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用

金属离子的化学传感器

N-(1H-咪唑-4-基甲基)苯胺衍生物已被探索为高效的金属离子化学传感器。例如,含蒽和芘基咪唑衍生物在水溶液中对铝离子表现出高选择性和敏感性。这些化合物,如N-(蒽-9-基亚甲基)-2-(1H-苯并[d]咪唑-2-基)苯胺,在利用共聚焦荧光显微镜在活细胞内成像铝离子方面具有潜在应用(Shree et al., 2019)。

聚合反应中的催化作用

类似N-(1H-苯并咪唑-2-基甲基)苯胺已被用于与锌和铜羧酸盐形成配合物。这些配合物在催化ϵ-己内酯的聚合反应中表现出潜力,遵循一个配位-插入途径。这样的催化剂提供了一种合成具有潜在应用于各个行业的聚合物的方法(Attandoh et al., 2014)。

抗血管生成特性

一些咪唑衍生物已被合成并评估其抗血管生成特性。例如,4-[(N-咪唑-2-基甲基)苯胺基]吡喃吡啶类似物在抑制血管生成方面表现出有希望的结果,这是肿瘤生长和转移中至关重要的过程。这些化合物可能进一步优化以开发新的抗血管生成剂(Lee et al., 2005)。

抗氧化活性

基于咪唑的化合物,如双(N-烯丙基苯并咪唑-2-基甲基)苯胺,已被合成并研究其抗氧化活性。这些化合物,在与锰和铜等金属形成的复合物中,表现出显著的自由基清除活性,这在各种生物医学应用中可能很有用(Wu et al., 2015)。

金属离子的分子探针

咪唑衍生物已被用于开发用于检测金属离子的探针。例如,四取代咪唑基探针在水溶液中对Fe3+离子的选择性和敏感性检测。这些探针在与Fe3+离子结合时可以改变颜色并表现出荧光猝灭,表明在环境监测和生物分析中具有潜在用途(Yanpeng et al., 2019)。

安全和危害

未来方向

The future directions for “N-(1H-imidazol-4-ylmethyl)aniline” and other imidazole compounds involve the development of new drugs to overcome problems in drug therapy . The broad range of chemical and biological properties of imidazole compounds makes them an important synthon in the development of new drugs .

作用机制

Target of Action

N-(1H-imidazol-4-ylmethyl)aniline is a compound that contains an imidazole ring, which is a key component in many functional molecules used in a variety of applications . .

Mode of Action

Imidazole derivatives are known to interact with a variety of targets, leading to diverse biological effects . The specific interactions of N-(1H-imidazol-4-ylmethyl)aniline with its targets would depend on the specific context and application.

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of applications, from pharmaceuticals and agrochemicals to functional materials and catalysis . The impact on biochemical pathways would therefore be highly context-dependent.

属性

IUPAC Name |

N-(1H-imidazol-5-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-9(5-3-1)12-7-10-6-11-8-13-10/h1-6,8,12H,7H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZUSOIPPYQZQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NCC2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-imidazol-4-ylmethyl)aniline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2394043.png)

![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2394046.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2394047.png)

![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)

![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2394052.png)

![1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2394053.png)

![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2394059.png)

![(1R,5S)-8-(phenylsulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2394061.png)